Bis-sulfonamide derivative 1
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Overview
Description
Bis-sulfonamide derivative 1 is a compound belonging to the sulfonamide class, which is known for its wide range of biological activities. Sulfonamides have been extensively studied for their antibacterial, antiviral, diuretic, hypoglycemic, anticancer, and anti-inflammatory properties . This compound, in particular, has shown promise in various scientific research applications due to its unique chemical structure and reactivity.
Preparation Methods
The synthesis of bis-sulfonamide derivative 1 typically involves the reaction between primary or secondary amines and sulfonyl chlorides in the presence of organic or inorganic bases . This method is effective, but the nucleophilicity of amines may vary depending on the groups attached to them. Primary amines are highly reactive, whereas secondary amines show very low to almost nil reactivity . Industrial production methods often involve oxidative coupling of thiols and amines, which streamlines synthetic routes and reduces waste generation .
Chemical Reactions Analysis
Bis-sulfonamide derivative 1 undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction often involves nucleophilic substitution where the sulfonamide group is replaced by other functional groups.
Coupling Reactions: These reactions involve the formation of new carbon-nitrogen bonds, often using reagents like palladium catalysts.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfonic acids, while reduction reactions may produce amines .
Scientific Research Applications
Bis-sulfonamide derivative 1 has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antiviral properties.
Medicine: Investigated for its potential use in treating various diseases, including cancer and diabetes.
Industry: Utilized in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of bis-sulfonamide derivative 1 involves its interaction with specific molecular targets and pathwaysBy inhibiting this enzyme, sulfonamides prevent the formation of dihydrofolate and tetrahydrofolate, which are essential for bacterial DNA synthesis and cell division .
Comparison with Similar Compounds
Bis-sulfonamide derivative 1 can be compared with other sulfonamide derivatives, such as:
Sulfamethazine: Commonly used in veterinary medicine for its antibacterial properties.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
Azo sulfonamides:
This compound is unique due to its specific chemical structure, which allows for a wide range of reactivity and applications in various fields of research and industry.
Properties
Molecular Formula |
C25H23N3O6S2 |
---|---|
Molecular Weight |
525.6 g/mol |
IUPAC Name |
N-[3,4-bis[(4-methylphenyl)sulfonylamino]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C25H23N3O6S2/c1-17-5-10-20(11-6-17)35(30,31)27-22-14-9-19(26-25(29)24-4-3-15-34-24)16-23(22)28-36(32,33)21-12-7-18(2)8-13-21/h3-16,27-28H,1-2H3,(H,26,29) |
InChI Key |
CFHMKQXRBRHXQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)NC(=O)C3=CC=CO3)NS(=O)(=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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